molecular formula C11H15NO3 B1339897 Ethyl 4-(2-aminoethoxy)benzoate CAS No. 119932-34-2

Ethyl 4-(2-aminoethoxy)benzoate

Cat. No.: B1339897
CAS No.: 119932-34-2
M. Wt: 209.24 g/mol
InChI Key: GSMQSCQEUUXRDE-UHFFFAOYSA-N
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Description

It is a white crystalline powder with a molecular weight of 225.28 g/mol and a melting point of 89-92°C. The compound is known for its ability to block nerve signals in the body, providing pain relief during minor surgical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(2-aminoethoxy)benzoate can be synthesized through the reduction of ethyl 4-nitrobenzoate. A typical procedure involves the use of indium powder and ammonium chloride in ethanol. The reaction mixture is heated at reflux for 2.5 hours, followed by extraction and purification steps .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of batch reactors and continuous flow systems can optimize the yield and purity of the product. The integration of reactive distillation columns has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-aminoethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically yield amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Ethyl 4-(2-aminoethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving nerve signal blocking and pain relief mechanisms.

    Medicine: Commonly used as a local anesthetic in minor surgical procedures and dental treatments.

    Industry: Utilized in the production of various pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The primary mechanism of action of ethyl 4-(2-aminoethoxy)benzoate involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area . This action is particularly useful in providing localized pain relief during medical procedures.

Comparison with Similar Compounds

    Ethyl 4-aminobenzoate: Another local anesthetic with similar properties but different molecular structure.

    Methyl 4-aminobenzoate: Used in similar applications but has a different ester group.

    Benzocaine: A widely used local anesthetic with a similar mechanism of action but different chemical structure.

Uniqueness: Ethyl 4-(2-aminoethoxy)benzoate stands out due to its specific ester group, which can influence its solubility, stability, and overall effectiveness as a local anesthetic. Its unique structure allows for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 4-(2-aminoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMQSCQEUUXRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557156
Record name Ethyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119932-34-2
Record name Ethyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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